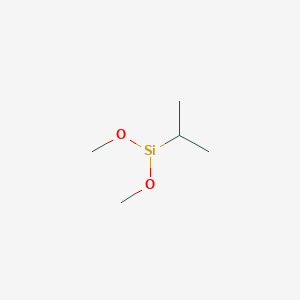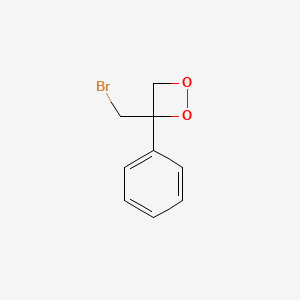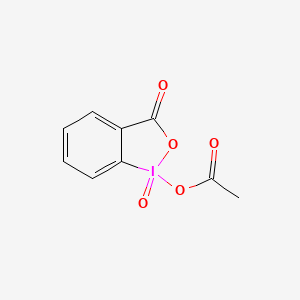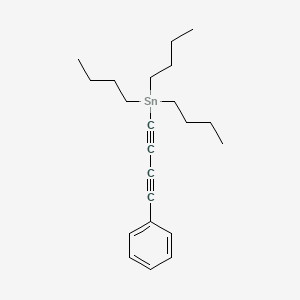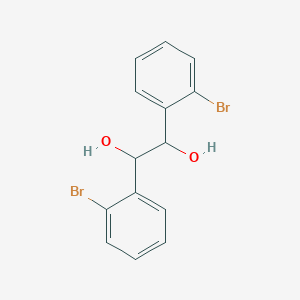![molecular formula C12H16O4S B14278296 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane CAS No. 132353-05-0](/img/structure/B14278296.png)
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane is an organic compound that features a benzenesulfonyl group attached to an ethyl chain, which is further connected to a 1,4-dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane typically involves the reaction of benzenesulfonyl chloride with an appropriate ethyl dioxane derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for mixing and temperature control can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler ethyl dioxane derivatives.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler ethyl dioxane compounds.
Aplicaciones Científicas De Investigación
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl chloride: A precursor used in the synthesis of 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane.
1,4-Dioxane: A structural component of the compound, known for its solvent properties.
Ethyl benzenesulfonate: A related compound with similar functional groups but different structural arrangement.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group and a 1,4-dioxane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
132353-05-0 |
|---|---|
Fórmula molecular |
C12H16O4S |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
2-[2-(benzenesulfonyl)ethyl]-1,4-dioxane |
InChI |
InChI=1S/C12H16O4S/c13-17(14,12-4-2-1-3-5-12)9-6-11-10-15-7-8-16-11/h1-5,11H,6-10H2 |
Clave InChI |
FAPNXAXLYRYPEE-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CO1)CCS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



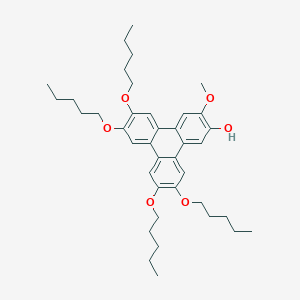
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
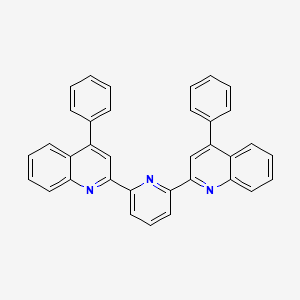

![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
